molecular formula C9H18 B12542395 3-Ethyl-2,4-dimethylpent-1-ene CAS No. 144503-49-1

3-Ethyl-2,4-dimethylpent-1-ene

Cat. No.: B12542395
CAS No.: 144503-49-1
M. Wt: 126.24 g/mol
InChI Key: QAPXEUJSSGQRMT-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dimethylpent-1-ene is an organic compound with the molecular formula C9H18. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the main chain. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,4-dimethylpent-1-ene can be achieved through various organic reactions. One common method involves the alkylation of 2,4-dimethylpent-1-ene with ethyl halides under the presence of a strong base. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reaction, ensuring higher yields and purity of the final product. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,4-dimethylpent-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Hydrogenation of the double bond results in the formation of 3-Ethyl-2,4-dimethylpentane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound halides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed in hydrogenation reactions.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-Ethyl-2,4-dimethylpentanol, 3-Ethyl-2,4-dimethylpentanone, or 3-Ethyl-2,4-dimethylpentanoic acid.

    Reduction: Formation of 3-Ethyl-2,4-dimethylpentane.

    Substitution: Formation of this compound halides.

Scientific Research Applications

3-Ethyl-2,4-dimethylpent-1-ene has various applications in scientific research:

    Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4-dimethylpent-1-ene involves its interaction with various molecular targets. The double bond in the molecule allows it to participate in addition reactions, where it can form new bonds with other atoms or molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylpent-1-ene
  • 3-Ethyl-2,2-dimethylpent-1-ene
  • 3-Ethyl-4,4-dimethylpent-1-ene

Uniqueness

3-Ethyl-2,4-dimethylpent-1-ene is unique due to its specific branching and the position of the double bond. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

CAS No.

144503-49-1

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

3-ethyl-2,4-dimethylpent-1-ene

InChI

InChI=1S/C9H18/c1-6-9(7(2)3)8(4)5/h8-9H,2,6H2,1,3-5H3

InChI Key

QAPXEUJSSGQRMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)C(=C)C

Origin of Product

United States

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